molecular formula C17H24N2O B248164 N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide

Cat. No. B248164
M. Wt: 272.4 g/mol
InChI Key: IOEBNDZHYWOTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as DPI-3290 and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of DPI-3290 involves the inhibition of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, DPI-3290 increases the levels of these endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
DPI-3290 has been shown to produce a range of physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are believed to be mediated by the activation of cannabinoid receptors, which are widely distributed throughout the body and are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPI-3290 is its potent and selective inhibition of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of DPI-3290 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of DPI-3290. One potential application is in the development of novel therapeutics for the treatment of pain, inflammation, and anxiety. Another direction is in the study of the role of endocannabinoids in various diseases and physiological processes. Additionally, the development of more potent and selective FAAH inhibitors, including DPI-3290 derivatives, may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of DPI-3290 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with 1-(piperidin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

DPI-3290 has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which may have therapeutic effects in various diseases such as pain, inflammation, and anxiety.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3-(piperidin-1-yl)propanamide

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C17H24N2O/c20-17(9-12-19-10-2-1-3-11-19)18-16-8-7-14-5-4-6-15(14)13-16/h7-8,13H,1-6,9-12H2,(H,18,20)

InChI Key

IOEBNDZHYWOTCI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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